molecular formula C16H15BrO2 B1438991 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde CAS No. 1135283-80-5

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde

Cat. No. B1438991
M. Wt: 319.19 g/mol
InChI Key: LHVKCVQGCPZCMR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.21 . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings and 1 aldehyde .

Scientific Research Applications

Synthesis and Characterization in Chemistry

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde and its derivatives play a significant role in the field of organic synthesis and chemical characterization. One study describes the synthesis of benzamide derivatives, which include similar bromo-substituted compounds. These compounds are characterized by techniques like NMR and MS, showcasing their relevance in advancing synthetic methods and characterizing new chemical entities (Bi, 2015).

Applications in Pharmaceutical Research

In pharmaceutical research, similar bromo-substituted compounds have been utilized in the synthesis of non-peptide CCR5 antagonists. These antagonists are significant for their potential therapeutic applications, highlighting the importance of such bromo-compounds in drug discovery and medicinal chemistry (Cheng De-ju, 2014).

Material Science and Photodynamic Therapy

The role of bromo-substituted compounds extends to material science and photodynamic therapy as well. For instance, certain derivatives have been employed in synthesizing new zinc phthalocyanine with high singlet oxygen quantum yield, indicating their use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties in Marine Organisms

Furthermore, bromophenols, closely related to the compound , have been found in marine organisms like red algae, displaying significant antioxidant activity. This underscores the broader implications of such compounds in studying natural products and their potential health benefits (Olsen et al., 2013).

properties

IUPAC Name

3-bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKCVQGCPZCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)C=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225684
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde

CAS RN

1135283-80-5
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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